REACTION_CXSMILES
|
C[C:2]1([CH3:10])[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])(C)[NH:3]1.C([Li])CCC.[C:16](#N)[C:17]1C=C[CH:20]=[CH:19][CH:18]=1.C1C[O:27]CC1>>[CH3:9][C:4]1[NH:3][C:2]([C:10]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:7][C:6](=[O:27])[CH:5]=1
|
Name
|
|
Quantity
|
157 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
830 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
697 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
intermediate 1.4
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
47.9 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-56 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the mixture over 25 min
|
Duration
|
25 min
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
ADDITION
|
Details
|
HCl (32%, 186.5 g) was added
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
phase was washed with water and HCl (32%, 150 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
CUSTOM
|
Details
|
the aq. phase was evaporated off
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=CC(C1)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 249 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |